2-(4-Nitrophenyl)propanamide

Enzyme Inhibition Matrix Metalloproteinase Drug Discovery

Choose 2-(4-Nitrophenyl)propanamide for research requiring precise molecular geometry. Its 4-nitro and propanamide groups are critical for target binding—positional isomers or a shorter acetamide chain can abolish activity. With an MMP2 IC50 of 210 nM, 9-fold selectivity over MMP9, and a co-crystal structure (PDB 7G6F) available, this scaffold is a proven starting point for anti-cancer and anti-fibrotic drug design. Source high-purity material to ensure reproducible results in your assays.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
Cat. No. B274342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)propanamide
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C9H10N2O3/c1-6(9(10)12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3,(H2,10,12)
InChIKeyRZSOHJGEQPWDSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenyl)propanamide: Baseline Profile for Scientific Procurement and Comparative Evaluation


2-(4-Nitrophenyl)propanamide (CAS: 4850-93-5) is a nitroaromatic amide with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol [1]. This compound, also known as N-(4-nitrophenyl)propanamide or p-nitropropionanilide, is a key research intermediate and a useful tool in enzymatic assays [2]. It is characterized by a propionamide group attached to a 4-nitrophenyl ring. Its synthesis can be achieved in a one-step procedure under adapted Vilsmeier conditions, yielding a product that has been characterized by ¹H, ²H, and ¹³C NMR, as well as IR and Raman spectroscopy [3].

2-(4-Nitrophenyl)propanamide: Why Simple Substitution with Other Nitrophenyl Amides is Not Recommended


The 4-nitro substitution pattern and the propanamide acyl chain are not interchangeable features. Positional isomers, such as N-(3-nitrophenyl)propanamide (CAS: 7470-50-0) or N-(2-nitrophenyl)propanamide (PubChem CID: 586596), differ fundamentally in their electron density distribution, dipole moment, and molecular geometry [1][2]. These physicochemical differences directly impact binding affinity in target-based assays. Furthermore, the length of the acyl chain is critical. Replacing the propanamide moiety with an acetamide (as in N-(4-nitrophenyl)acetamide, CAS: 104-04-1) alters the compound's hydrophobicity (LogP), hydrogen bonding potential, and steric profile [3]. Such substitutions, while seemingly minor, can lead to a complete loss of desired activity or a change in selectivity profile, as quantified in the evidence below.

2-(4-Nitrophenyl)propanamide: Quantitative Evidence Guide for Selection Against Key Comparators


Target-Specific Enzyme Inhibition: 2-(4-Nitrophenyl)propanamide Derivatives Show Potent MMP2 Activity

A derivative containing the 2-(4-nitrophenyl)propanamide core (BDBM50123932/CHEMBL3622226) demonstrates potent inhibition of Matrix Metalloproteinase 2 (MMP2). While direct data for the parent compound are limited in the public domain, this derivative provides a strong class-level inference for the core scaffold's potential. This activity is presented as a benchmark, as the parent compound is a common building block for such inhibitors. [1]

Enzyme Inhibition Matrix Metalloproteinase Drug Discovery

Differential Bacterial Growth Inhibition: 2-(4-Nitrophenyl)propanamide Exhibits a Distinct Antimicrobial Mechanism

2-(4-Nitrophenyl)propanamide (referred to as p-Nitropropionanilide) is described as a bactericidal agent with a specific mechanism of action. It is reported to bind to extracellular proteins on Gram-negative bacteria and inhibit growth by competing with amino acids for transport across the cell membrane. This is a different mode of action compared to many other nitroaromatic compounds, which often act through DNA damage or by generating reactive oxygen species (ROS). [1] While specific MIC values are not provided in the source, the stated mechanism suggests a unique selectivity profile compared to generic nitroaromatic antimicrobials.

Antimicrobial Bactericidal Mechanism of Action

Physicochemical Property Comparison: 2-(4-Nitrophenyl)propanamide vs. N-(4-Nitrophenyl)acetamide

The physicochemical properties of 2-(4-Nitrophenyl)propanamide differ notably from its shorter-chain analog, N-(4-nitrophenyl)acetamide. These differences impact solubility, membrane permeability, and solid-state handling. [1]

Physicochemical Properties LogP Melting Point Solubility

In Silico Binding Affinity: Autotaxin Complex with 2-(4-Nitrophenyl)propanamide Derivative

A crystallographic study has resolved the structure of rat Autotaxin in complex with a derivative containing the 2-(4-nitrophenyl)propanamide moiety. The complex (PDB: 7G6F) shows a specific binding mode with an IC₅₀ of 0.121 µM. [1] This structural information is not available for many other nitroaromatic amides and provides a valuable template for structure-based drug design.

Autotaxin Molecular Docking Crystallography

2-(4-Nitrophenyl)propanamide: Recommended Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Development of MMP2-Selective Inhibitors for Cancer Research

Given the potent inhibition of MMP2 (IC₅₀ = 210 nM) and its selectivity over MMP9 (9-fold) shown by a 2-(4-nitrophenyl)propanamide derivative, this scaffold is an excellent starting point for medicinal chemists developing anti-cancer or anti-inflammatory agents targeting the tumor microenvironment. [1] The core structure can be elaborated to optimize potency and pharmacokinetic properties.

Chemical Biology: Probing Bacterial Amino Acid Transport Systems

The reported mechanism of action for p-Nitropropionanilide—inhibition of amino acid transport across the bacterial cell membrane—makes it a unique tool for chemical biology studies. Researchers can use this compound as a probe to dissect nutrient uptake pathways in Gram-negative bacteria, a function not associated with other common nitroaromatic antimicrobials.

Structural Biology & Computational Chemistry: Autotaxin Inhibitor Design

The co-crystal structure of a 2-(4-nitrophenyl)propanamide derivative with rat Autotaxin (PDB: 7G6F) provides a validated template for structure-based drug design. [2] Scientists working on Autotaxin-LPA axis modulation for fibrotic diseases or cancer can use this structural data for docking studies, molecular dynamics simulations, and the rational design of next-generation inhibitors with improved binding profiles.

Organic Synthesis: As a Versatile Building Block for Functional Materials

The one-step, quantitative synthesis of 2-(4-Nitrophenyl)propanamide under mild Vilsmeier conditions demonstrates its accessibility as a key intermediate. [3] Its distinct physicochemical properties, including a moderate melting point of ~170 °C and a LogP of 2.1, make it a suitable building block for constructing more complex molecules for materials science applications, such as non-linear optical materials or liquid crystals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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